molecular formula C18H13N5O2 B2910861 3-Oxo-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-2,3-dihydro-4-pyridazinecarboxamide CAS No. 195827-04-4

3-Oxo-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-2,3-dihydro-4-pyridazinecarboxamide

Cat. No.: B2910861
CAS No.: 195827-04-4
M. Wt: 331.335
InChI Key: OTCSYBANJBGMCU-UHFFFAOYSA-N
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Description

This compound is known as 3-oxo-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-2,3-dihydro-4-pyridazinecarboxamide . It has a molecular weight of 332.32 . The IUPAC name for this compound is 3-oxo-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-2,3-dihydropyridazine-4-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H12N4O3/c23-17-12(18(24)25)10-13(19-20-17)15-14-8-4-5-9-22(14)21-16(15)11-6-2-1-3-7-11/h1-10H,(H,20,23)(H,24,25) . This code provides a detailed description of the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is stored at a temperature of 28 C . More specific physical and chemical properties are not mentioned in the available resources.

Properties

IUPAC Name

6-oxo-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-1H-pyridazine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O2/c19-17(24)12-10-13(20-21-18(12)25)15-14-8-4-5-9-23(14)22-16(15)11-6-2-1-3-7-11/h1-10H,(H2,19,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTCSYBANJBGMCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=CC=CC3=C2C4=NNC(=O)C(=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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